molecular formula C19H24N2O2 B4120831 N-(2-sec-butylphenyl)-N'-(4-ethoxyphenyl)urea

N-(2-sec-butylphenyl)-N'-(4-ethoxyphenyl)urea

Cat. No. B4120831
M. Wt: 312.4 g/mol
InChI Key: XOZOWJHKHQVUHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-sec-butylphenyl)-N'-(4-ethoxyphenyl)urea, also known as SEU, is a chemical compound that has gained significant attention in the field of scientific research. SEU is a urea derivative that has been shown to have potential applications in various fields, including agriculture, medicine, and biotechnology.

Mechanism of Action

The mechanism of action of N-(2-sec-butylphenyl)-N'-(4-ethoxyphenyl)urea is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. This inhibition leads to a decrease in the production of neurotransmitters and melanin, respectively. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, induces apoptosis in cancer cells, and inhibits the activity of certain enzymes. In vivo studies have shown that this compound has anti-inflammatory and antitumor effects. This compound has also been shown to have herbicidal properties, making it a potential candidate for weed control.

Advantages and Limitations for Lab Experiments

N-(2-sec-butylphenyl)-N'-(4-ethoxyphenyl)urea has several advantages for lab experiments, including its low toxicity and high stability. This compound is also easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

N-(2-sec-butylphenyl)-N'-(4-ethoxyphenyl)urea has several potential future directions for scientific research. In agriculture, this compound could be further studied for its herbicidal properties and potential use as a weed control agent. In medicine, this compound could be further studied for its antitumor and anti-inflammatory properties and potential use in cancer treatment and inflammation management. In biotechnology, this compound could be further studied for its potential applications in the development of biosensors and drug delivery systems. Additionally, the mechanism of action of this compound could be further studied to better understand its effects on enzymes and cancer cells.

Scientific Research Applications

N-(2-sec-butylphenyl)-N'-(4-ethoxyphenyl)urea has been shown to have potential applications in various fields of scientific research. In agriculture, this compound has been shown to have herbicidal properties, making it a potential candidate for weed control. In medicine, this compound has been shown to have antitumor and anti-inflammatory properties, making it a potential candidate for cancer treatment and inflammation management. In biotechnology, this compound has been shown to have potential applications in the development of biosensors and drug delivery systems.

properties

IUPAC Name

1-(2-butan-2-ylphenyl)-3-(4-ethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-4-14(3)17-8-6-7-9-18(17)21-19(22)20-15-10-12-16(13-11-15)23-5-2/h6-14H,4-5H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZOWJHKHQVUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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